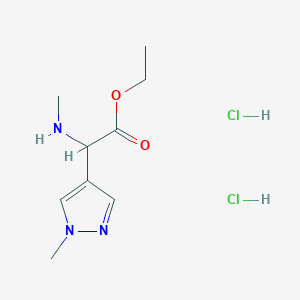

Ethyl 2-(methylamino)-2-(1-methylpyrazol-4-yl)acetate;dihydrochloride

Description

Ethyl 2-(methylamino)-2-(1-methylpyrazol-4-yl)acetate dihydrochloride is a pyrazole-derived compound featuring an ethyl ester backbone, a methylamino group, and a 1-methylpyrazol-4-yl substituent. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

ethyl 2-(methylamino)-2-(1-methylpyrazol-4-yl)acetate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2.2ClH/c1-4-14-9(13)8(10-2)7-5-11-12(3)6-7;;/h5-6,8,10H,4H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNAHVADMDHCEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CN(N=C1)C)NC.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methylamino)-2-(1-methylpyrazol-4-yl)acetate;dihydrochloride typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions may include:

Temperature: Typically around 60-80°C

Catalyst: Sulfuric acid or hydrochloric acid

Solvent: Ethanol or other suitable organic solvents

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylamino)-2-(1-methylpyrazol-4-yl)acetate;dihydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acid or other oxidized products

Reduction: Formation of alcohols or amines

Substitution: Replacement of functional groups with other substituents

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)

Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules

Biology: Studied for its potential biological activity and interactions with biomolecules

Medicine: Investigated for its potential therapeutic properties and drug development

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-(methylamino)-2-(1-methylpyrazol-4-yl)acetate;dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between the target compound and its analogs:

Physicochemical Properties

- Solubility: The dihydrochloride salt form (common in the target compound and analogs like ) improves aqueous solubility compared to non-salt forms (e.g., Methyl 2-(1,3-dimethylpyrazol-4-yl)acetate) .

- Stability : Pyrazole derivatives are generally stable under acidic conditions, but the ethyl ester group may hydrolyze faster than methyl esters in basic environments .

Key Differentiators of the Target Compound

Dual Functional Groups: The combination of a pyrazole ring and methylamino group distinguishes it from thiourea or thiazole-based analogs .

Salt Form Advantages: Compared to non-salt pyrazole esters (e.g., ), the dihydrochloride form enhances bioavailability for drug delivery.

Synthetic Flexibility : The ethyl ester group offers modularity for derivatization, unlike rigid structures such as sumatriptan’s indole core .

Biological Activity

Ethyl 2-(methylamino)-2-(1-methylpyrazol-4-yl)acetate; dihydrochloride (CAS Number: 2460754-50-9) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant case studies and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₇Cl₂N₃O₂ |

| Molecular Weight | 270.15 g/mol |

| CAS Number | 2460754-50-9 |

Research indicates that compounds with a pyrazole moiety, such as Ethyl 2-(methylamino)-2-(1-methylpyrazol-4-yl)acetate, often exhibit significant biological activities. Pyrazole derivatives have been implicated in various pharmacological effects, including:

- Antimicrobial Activity : Some pyrazole derivatives have shown promising antimicrobial properties, which may be relevant for developing new antibiotics or antifungal agents .

- Inhibition of Enzymatic Activity : Studies have demonstrated that certain pyrazole compounds can inhibit enzymes like dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis. This inhibition can affect cellular proliferation and viral replication, making it a target for antiviral drugs .

Antimicrobial Activity

A study evaluated the antimicrobial properties of various pyrazole derivatives, including Ethyl 2-(methylamino)-2-(1-methylpyrazol-4-yl)acetate. The compound demonstrated moderate to high activity against several bacterial strains, indicating its potential as a lead compound for antibiotic development.

Case Study: Inhibition of DHODH

In vitro assays revealed that Ethyl 2-(methylamino)-2-(1-methylpyrazol-4-yl)acetate acts as a potent inhibitor of DHODH. This was confirmed through enzymatic tests and cell-based assays measuring the replication of viruses such as measles. The compound's effectiveness was compared to known inhibitors like brequinar and teriflunomide, showing superior activity in some instances .

Research Findings

- Structure-Activity Relationship (SAR) : The biological activity of Ethyl 2-(methylamino)-2-(1-methylpyrazol-4-yl)acetate has been linked to its structural features. Modifications to the pyrazole ring and side chains can enhance or diminish its biological effectiveness, highlighting the importance of SAR studies in drug development .

- Cytotoxicity Assays : Further investigations into the cytotoxic effects of this compound on various cancer cell lines revealed selective toxicity, suggesting potential applications in oncology .

- Pharmacokinetics : Preliminary studies on the pharmacokinetic profile of Ethyl 2-(methylamino)-2-(1-methylpyrazol-4-yl)acetate indicate favorable absorption and distribution characteristics, making it a candidate for further development as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.